molecular formula C23H23N3O2 B7533618 (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone

(4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone

Cat. No. B7533618
M. Wt: 373.4 g/mol
InChI Key: AJGAGVPIDJBFLL-UHFFFAOYSA-N
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Description

(4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPM is a small molecule that belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone is not fully understood. However, it has been proposed that (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells. (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has been found to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
(4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells. (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has also been found to induce apoptosis in cancer cells. Moreover, (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has been found to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.

Advantages and Limitations for Lab Experiments

(4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has been found to exhibit potent pharmacological properties, making it an ideal candidate for drug development. However, (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which can limit its bioavailability. Moreover, (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has been found to exhibit some toxicity in vitro, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone. One potential direction is the development of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone-based drugs for the treatment of cancer and neurological disorders. Moreover, further studies are needed to elucidate the mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone and its potential targets. Additionally, the development of novel synthesis methods for (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone can further enhance its potential therapeutic applications.
Conclusion:
In conclusion, (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has been found to exhibit potent pharmacological properties and has been investigated for its potential use in the treatment of cancer and neurological disorders. The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone involves the reaction of 4-methyl-2-phenylpiperazine with 4-pyridin-3-yloxybenzaldehyde, and its purity can be confirmed using various spectroscopic techniques. (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone, including the development of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone-based drugs and the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone involves the reaction of 4-methyl-2-phenylpiperazine with 4-pyridin-3-yloxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone. The purity of the synthesized compound can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

(4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has also been found to possess antifungal and antibacterial properties. Moreover, (4-Methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-methyl-2-phenylpiperazin-1-yl)-(4-pyridin-3-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-25-14-15-26(22(17-25)18-6-3-2-4-7-18)23(27)19-9-11-20(12-10-19)28-21-8-5-13-24-16-21/h2-13,16,22H,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGAGVPIDJBFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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